molecular formula C21H21NO6 B119000 (+)-Hydrastine CAS No. 29617-43-4

(+)-Hydrastine

Número de catálogo B119000
Número CAS: 29617-43-4
Peso molecular: 383.4 g/mol
Clave InChI: JZUTXVTYJDCMDU-RBUKOAKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(+)-Hydrastine is an alkaloid compound that has been the subject of various studies due to its presence in the medicinal plant Hydrastis canadensis, commonly known as goldenseal. This plant has been used in dietary supplements with the intention of enhancing the immune system. The compound itself has been analyzed for its potential effects on biological systems, particularly in the context of cancer research and microbial transformations .

Synthesis Analysis

The synthesis of hydrastine has been explored through the condensation of nitromeconine and hydrastinine, leading to the formation of nitrohydrastines. These compounds were then reduced to produce aminohydrastines, which

Aplicaciones Científicas De Investigación

1. Antagonist at GABAA Receptors

(+)-Hydrastine is a potent competitive antagonist at mammalian GABAA receptors. It has shown to be twice as potent as bicuculline as a convulsant in mice and is a selective antagonist at bicuculline-sensitive GABAA receptors. This makes it relevant in the study of neurological processes and potential treatments for neurological disorders (Huang & Johnston, 1990).

2. Microbial Transformation

The microbial transformation of (−)-β-hydrastine, an active constituent of Hydrastis canadensis, has been explored. Treating hydrastine with the fermentation broth of Polyporous brumalis resulted in the creation of a new alkaloid, (1S)-hydroxyhydrastine. This research is significant in understanding the metabolic pathways and potential therapeutic applications of hydrastine (Herath, Ferreira, & Khan, 2003).

3. Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of hydrastine have been conducted, particularly after oral doses in humans. Hydrastine undergoes rapid and extensive phase I and II metabolism, with various metabolites identified. Understanding these metabolic pathways is crucial for its potential therapeutic use (Gupta et al., 2015).

4. Antitumor Potential

Research has shown that (-)-β-hydrastine can suppress the proliferation and invasion of human lung adenocarcinoma cells. It inhibits kinase activity of p21-activated kinase 4 (PAK4), leading to cell cycle arrest and early apoptosis in cancer cells. This suggests its potential as a novel PAK4 inhibitor and a therapeutic strategy for lung cancer (Guo et al., 2016).

5. Comparative Studies with Other Alkaloids

Comparative studies of hydrastine with other alkaloids like bicuculline and adlumine have revealed similarities and differences in their pharmacological actions, particularly regarding their convulsant, cardiac depressant, and stimulant actions. Such studies help in understanding the specific pharmacological profile of hydrastine (Welch & Henderson, 1934).

6. Biosynthesis Research

The biosynthesis of hydrastine and related alkaloids has been a subject of study. For instance, hydrastine and berberine have been found to be derived specifically from tyrosine molecules, providing insight into the plant's metabolic pathways (Gear & Spenser, 1963).

7. Antibacterial Activity

Hydrastis canadensis extract and its major isolated alkaloids, including β-hydrastine, have demonstrated antibacterial activity against various strains of microorganisms. This supports the traditional use of Hydrastis canadensis in antibacterial treatments (Scazzocchio et al., 2001).

Propiedades

IUPAC Name

(3R)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUTXVTYJDCMDU-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045611
Record name (1S,9R)-beta-Hydrastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Hydrastine

CAS RN

29617-43-4, 118-08-1
Record name (1S,9R)-beta-Hydrastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrastine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Hydrastine
Reactant of Route 2
Reactant of Route 2
(+)-Hydrastine
Reactant of Route 3
Reactant of Route 3
(+)-Hydrastine
Reactant of Route 4
(+)-Hydrastine
Reactant of Route 5
(+)-Hydrastine
Reactant of Route 6
(+)-Hydrastine

Q & A

Q1: How does (+)-Hydrastine exert its effects on the cellular level?

A1: (+)-Hydrastine has been shown to interact with various cellular targets, including calcium channels. Studies using rat pheochromocytoma PC12 cells demonstrated that (+)-Hydrastine inhibits dopamine release and calcium influx stimulated by high potassium levels, suggesting an interaction with voltage-gated calcium channels. Furthermore, (+)-Hydrastine also inhibited caffeine-induced increases in intracellular calcium, indicating potential effects on intracellular calcium stores. []

Q2: Does (+)-Hydrastine influence neurotransmitter levels?

A2: Research suggests that (+)-Hydrastine can modulate dopamine levels. In PC12 cells, (+)-Hydrastine was found to reduce the basal intracellular calcium concentration, which can subsequently impact dopamine release. [] Additionally, (+)-Hydrastine was found to inhibit the L-DOPA-induced increase in dopamine content in PC12 cells, possibly through its interaction with the enzyme aromatic L-amino acid decarboxylase (AADC), responsible for dopamine synthesis. []

Q3: What is the molecular formula and weight of (+)-Hydrastine?

A3: The molecular formula of (+)-Hydrastine is C21H21NO6 and its molecular weight is 383.4 g/mol. []

Q4: Are there any spectroscopic data available to characterize (+)-Hydrastine?

A4: Yes, various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, have been extensively used to elucidate the structure of (+)-Hydrastine. [, , , ]

Q5: Is there information available about the stability of (+)-Hydrastine under various storage conditions?

A5: While specific studies on the stability of (+)-Hydrastine under various conditions are limited in the provided research, it's important to note that alkaloids, in general, can be sensitive to light, temperature, and pH. Proper storage conditions, such as cool, dark, and dry environments, are generally recommended for alkaloid-containing materials to minimize potential degradation. [, ]

Q6: What is known about the absorption, distribution, metabolism, and excretion of (+)-Hydrastine in humans?

A6: A study investigating the pharmacokinetics of (+)-Hydrastine in humans following a single oral dose of a goldenseal supplement (containing 78 mg of hydrastine) revealed a maximum serum concentration (Cmax) of 225 ± 100 ng/ml achieved at a Tmax of 1.5 ± 0.3 hours. The elimination half-life was determined to be 4.8 ± 1.4 hours. These findings suggest that (+)-Hydrastine is absorbed relatively quickly after oral administration. []

Q7: What metabolites of (+)-Hydrastine have been identified, and do they possess any pharmacological activity?

A7: (+)-Hydrastine undergoes extensive phase I and phase II metabolism. Identified metabolic transformations include reduction, O-demethylation, N-demethylation, hydroxylation, aromatization, lactone hydrolysis, and dehydrogenation. Phase II metabolism primarily involves glucuronide and sulfate conjugation. The pharmacological activity of these metabolites requires further investigation. [, ]

Q8: What in vitro studies have been conducted to investigate the biological activity of (+)-Hydrastine?

A8: Numerous in vitro studies have been conducted, demonstrating the diverse biological activities of (+)-Hydrastine. For instance, (+)-Hydrastine has shown antifungal activity against various plant pathogenic fungi. [] It also demonstrated inhibitory effects on dopamine release and calcium influx in PC12 cells, indicating potential neurological effects. []

Q9: Has (+)-Hydrastine been investigated in animal models or clinical trials for specific therapeutic applications?

A9: While the provided research lacks specific details about (+)-Hydrastine's investigation in clinical trials, preclinical studies using animal models and cell-based assays form the foundation for potential future clinical evaluation. The selection of appropriate animal models and the translation of preclinical findings to human clinical trials are crucial steps in drug development. [, , ]

Q10: What is known about the toxicity profile and potential adverse effects of (+)-Hydrastine?

A10: It's essential to approach the use of potent alkaloids like (+)-Hydrastine with caution. While traditional use suggests a long history, comprehensive toxicity studies are crucial for understanding potential adverse effects, especially with long-term use. [, , ]

Q11: What analytical techniques are commonly employed for the detection and quantification of (+)-Hydrastine in plant materials and biological samples?

A11: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying (+)-Hydrastine in goldenseal root powder and dietary supplements. [, , ] This method offers high sensitivity and selectivity for separating and quantifying (+)-Hydrastine from other compounds present in complex matrices.

Q12: Are there any specific considerations for developing a robust analytical method for (+)-Hydrastine analysis?

A12: Method validation is critical for ensuring the reliability and accuracy of analytical data. This involves evaluating parameters like linearity, precision, accuracy, limit of detection, limit of quantification, and specificity. The development of a robust analytical method for (+)-Hydrastine analysis should consider factors like extraction efficiency, potential interference from other plant constituents, and the stability of (+)-Hydrastine during sample preparation and analysis. [, ]

Q13: Are there any known alternatives or substitutes for (+)-Hydrastine in its various applications?

A13: While (+)-Hydrastine possesses unique pharmacological properties, other alkaloids, both natural and synthetic, might offer similar therapeutic benefits. Exploring these alternatives could lead to the discovery of compounds with improved efficacy, safety profiles, or pharmacokinetic properties. []

Q14: What is the historical context and significance of (+)-Hydrastine in traditional medicine?

A14: (+)-Hydrastine, as a key constituent of goldenseal, has a rich history of use in traditional medicine, particularly by Native Americans, for various ailments, including digestive issues and skin conditions. [, , , ] Understanding its historical context can provide valuable insights into its potential therapeutic benefits and guide future research directions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.